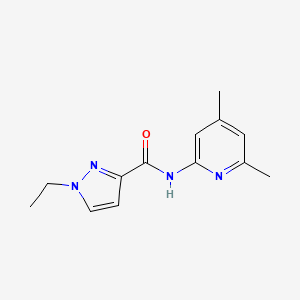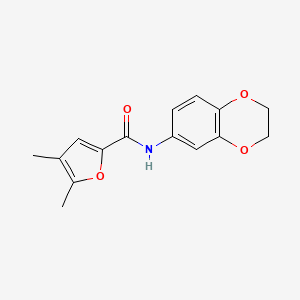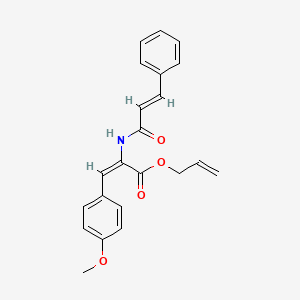
allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate, also known as ACA, is a compound that has been widely studied for its potential application in various scientific research fields.
作用机制
The mechanism of action of allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, oxidative stress, and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. In neuroprotection, this compound has been shown to reduce oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate in lab experiments is its low toxicity and high selectivity for cancer cells, making it a potentially effective anti-cancer agent. This compound also exhibits neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for various neurological and inflammatory diseases. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to dissolve in aqueous solutions.
未来方向
Future research on allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate could focus on exploring its potential application in other scientific research fields, such as cardiovascular disease and diabetes. This compound has been shown to exhibit anti-inflammatory effects, which could potentially be beneficial in reducing the risk of cardiovascular disease. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, making it a potential therapeutic agent for this disease. Additionally, future research could focus on improving the solubility of this compound, which could increase its potential for use in various lab experiments.
合成方法
Allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate can be synthesized through a multi-step process involving the reaction of cinnamoyl chloride with allylamine, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained through the reaction of the intermediate with acryloyl chloride. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
Allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been studied for its potential application in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and glioma. In neuroprotection, this compound has been shown to protect against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory therapy, this compound has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
属性
IUPAC Name |
prop-2-enyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-3-15-27-22(25)20(16-18-9-12-19(26-2)13-10-18)23-21(24)14-11-17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3,(H,23,24)/b14-11+,20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXOCXACPCOSW-LNNYTJQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5430834.png)
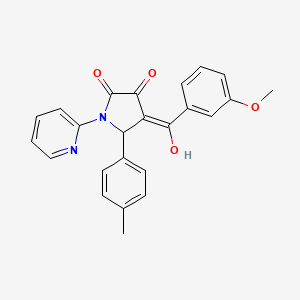
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5430846.png)
![2-(4-chlorophenyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5430853.png)
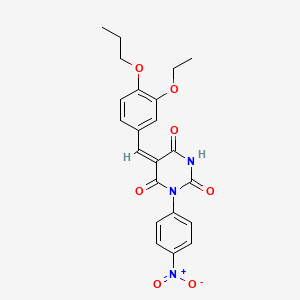
![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)
![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5430883.png)
![5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5430889.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5430894.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5430897.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)
